
Ethyl 4-chlorobenzoate
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 184.62 g/mol . This compound is commonly used in organic synthesis and various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chlorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 4-chlorobenzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-chlorobenzoic acid and ethanol.
Reduction: Ethyl 4-chlorobenzyl alcohol.
Scientific Research Applications
Synthetic Organic Chemistry
1. Precursor in Synthesis
Ethyl 4-chlorobenzoate serves as a versatile building block in the synthesis of various organic compounds. Its electrophilic aromatic substitution reactions enable the introduction of diverse functional groups, making it a valuable precursor for:
- Pharmaceuticals : It is used in the synthesis of anti-inflammatory and analgesic drugs. For example, it has been utilized in the development of derivatives that exhibit enhanced biological activity.
- Agrochemicals : The compound can be transformed into herbicides and pesticides through further chemical modifications.
2. Reaction Mechanisms
The compound participates in several key reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of amines or alcohols.
- Esterification Reactions : It can react with alcohols to form new esters, which are useful in flavoring and fragrance industries.
Pharmaceutical Applications
This compound is significant in medicinal chemistry:
- Drug Development : Research has demonstrated its efficacy as a scaffold for creating new drug candidates. For instance, derivatives of this compound have shown promising results in treating various diseases due to their improved pharmacokinetic properties.
Material Science
In material science, this compound is explored for its potential applications:
- Polymer Synthesis : It can be used as a monomer in polymerization processes to create polymers with specific properties, such as thermal stability and chemical resistance.
Application | Material Type | Properties |
---|---|---|
Coatings | Thermosetting resins | High durability |
Composites | Biodegradable plastics | Eco-friendly |
Case Studies
Case Study 1: Synthesis of Anti-inflammatory Agents
A study investigated the synthesis of novel anti-inflammatory agents derived from this compound. The derivatives were tested for their ability to inhibit cyclooxygenase enzymes, showing significant activity compared to existing drugs. This research highlights the compound's role as a precursor in drug development.
Case Study 2: Polymer Applications
Another research focused on using this compound in synthesizing biodegradable polymers. The resulting materials demonstrated excellent mechanical properties and biodegradability, indicating potential for sustainable applications in packaging.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the chlorine atom in the benzene ring is replaced by a nucleophile, leading to the formation of new compounds. The ester group can undergo hydrolysis to yield 4-chlorobenzoic acid and ethanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-chlorobenzoate can be compared with other similar compounds such as:
- Ethyl 2-chlorobenzoate
- Ethyl 3-chlorobenzoate
- Ethyl 4-bromobenzoate
Uniqueness: The presence of the chlorine atom at the para position in this compound imparts unique chemical properties, such as its reactivity in substitution reactions. Compared to its ortho and meta isomers, this compound exhibits different reactivity patterns and physical properties .
Biological Activity
Introduction
Ethyl 4-chlorobenzoate (C9H9ClO2) is an organic compound known for its diverse biological activities. This article explores the compound's synthesis, biological effects, and applications in various fields, supported by data tables and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst. The general reaction can be represented as follows:
Key Properties
- Molecular Weight: 184.620 g/mol
- CAS Registry Number: 7335-27-5
- Appearance: Colorless liquid with a sweet odor .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that it exhibits a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli and 250 µg/mL against S. aureus.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 125 µg/mL |
Staphylococcus aureus | 250 µg/mL |
Genotoxicity
Research indicates that this compound may exhibit genotoxic properties under certain conditions. A study highlighted that the compound showed genotoxic effects in the presence of impurities, raising concerns about its safety in pharmaceutical applications .
Analgesic Effects
In terms of analgesic properties, this compound has been evaluated alongside other benzoate derivatives for local anesthetic effects. Compounds derived from it displayed promising results in acute toxicity tests, indicating low toxicity while maintaining effective anesthetic properties.
Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |
---|---|---|---|
This compound | 8.3 ± 0.4 | 254.6 ± 3.6 | 854.6 ± 3.7 |
Case Studies
- Local Anesthetic Evaluation : In a comparative study of local anesthetics, this compound was synthesized and tested alongside other benzoates. It was found to have a comparable onset time and duration of action to established anesthetics like tetracaine and pramocaine .
- Reduction to Aldehydes : this compound has been utilized in synthetic organic chemistry for the reduction to corresponding aldehydes using innovative reducing agents, showcasing its versatility in chemical transformations .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing ethyl 4-chlorobenzoate, and what intermediates are critical in its preparation?
this compound is typically synthesized via esterification of 4-chlorobenzoic acid. A common route involves:
- Conversion of 4-chlorobenzoic acid to its ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄) .
- Intermediate steps may include forming 4-chlorobenzohydrazide for subsequent heterocyclic derivatization, as seen in the synthesis of 1,3,4-oxadiazole derivatives .
- Key parameters: Reaction temperature (60–80°C), solvent selection (DMF for coupling reactions), and purification via column chromatography .
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
Key properties include:
- Density : 1.2 g/cm³; Boiling point : 238.1°C; LogP : 3.29 (indicative of lipophilicity) .
- Stability : Stable under dry, cool storage conditions but may degrade under prolonged light exposure .
- Safety : Classified as harmful (Xn) with risks of inhalation/skin exposure (R20/21/22); requires gloves (e.g., nitrile, tested to EN 374) and ventilation .
Q. How should researchers mitigate risks when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use chemically resistant gloves (e.g., nitrile, thickness >0.4 mm) and lab coats. Post-use handwashing with non-perfumed moisturizers is advised .
- First aid : For ingestion, rinse mouth with water (≤200 mL); avoid inducing vomiting. For inhalation, administer oxygen via non-rebreather mask .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in photo-induced borylation reactions?
- In tungsten-catalyzed borylation, the triplet excited state of the catalyst (W1a*) oxidizes tetrabutylammonium bromide (TBAB), generating radicals that facilitate aryl chloride activation.
- This compound exhibits a low quenching rate constant (kq = 2.3 × 10⁵ M⁻¹s⁻¹) compared to TBAB (kq = 5.7 × 10⁶ M⁻¹s⁻¹), suggesting preferential reductive quenching by TBAB under equimolar conditions .
- Methodological note : Monitor reaction progress via UV-vis spectroscopy (absorbance peaks at 292 nm and 362 nm for intermediate species) .
Q. How does this compound influence enantioselectivity in catalytic hydrogenation, and what experimental parameters optimize this?
- In Pt/Al₂O₃-catalyzed hydrogenation of ethyl pyruvate, low concentrations of hydroquinidine 4-chlorobenzoate yield (S)-lactate (15% ee), while higher concentrations favor (R)-lactate (17% ee) .
- Optimization strategies :
- Vary chiral modifier concentration and hydrogen donor (e.g., isopropanol vs. formic acid).
- Use enantiomerically pure additives to suppress competing pathways .
Q. What contradictions exist in reported yields for cross-coupling reactions involving this compound, and how can they be resolved?
- In nickel-catalyzed thiolation, yields vary due to by-product formation (e.g., hydrodehalogenation to ethyl benzoate). For example:
- Baseline conditions: 53% yield of borylated product vs. 41% dehalogenated by-product .
- Additive screening: TBAB/KI reduces by-product formation to ≤9% by stabilizing intermediates .
- Resolution : Use deuterated solvents to track radical pathways or conduct time-resolved spectroscopy to identify quenching bottlenecks .
Q. How is this compound utilized in studying microbial co-metabolism, and what analytical methods validate its role?
- In Flavobacterium strain U23A, this compound serves as a co-metabolite during polychlorinated biphenyl (PCB) degradation.
- Methodology :
Properties
IUPAC Name |
ethyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYCMPOFNRISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064631 | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-27-5 | |
Record name | Ethyl 4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-chlorobenzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorobenzoate | |
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Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl 4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.040 | |
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Record name | Ethyl 4-chlorobenzoate | |
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Retrosynthesis Analysis
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